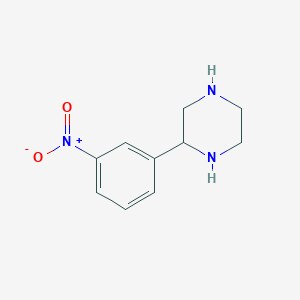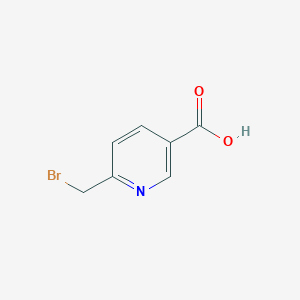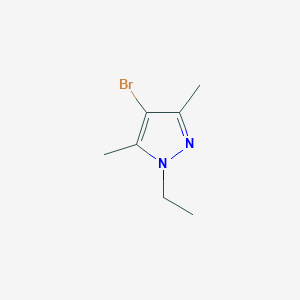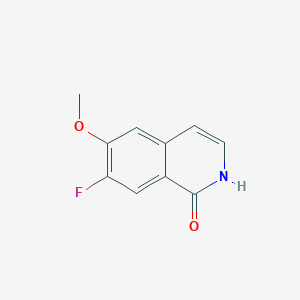
7-Fluoro-6-methoxyisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-6-methoxyisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the isoquinoline structure. Although the provided papers do not directly discuss 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, they provide insights into the properties and synthesis of structurally related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related fluorinated isoquinoline derivatives has been reported in the literature. For instance, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne . Additionally, the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines has been achieved through a 1,3-dipolar cycloaddition of azomethine oxide and 1,1-disubstituted alkenes . These methods could potentially be adapted for the synthesis of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex and diverse. X-ray crystallography has been used to determine the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic system with specific space group parameters . This technique could be employed to elucidate the molecular structure of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one, providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can vary depending on the substituents present on the ring system. For example, the presence of a methoxy group can influence the electronic properties of the compound and its susceptibility to nucleophilic attacks . The reactivity of 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could be explored through various chemical reactions, such as nucleophilic substitution or cycloaddition, to synthesize novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are crucial for their potential applications. For instance, the strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in aqueous solution suggest that similar compounds like 7-Fluoro-6-methoxyisoquinolin-1(2H)-one could also exhibit interesting photophysical properties . Moreover, the stability of 6-methoxy-4-quinolone in a wide pH range indicates that the methoxy group can confer stability to the isoquinoline core . These properties are important for the development of fluorescent probes and other applications in biomedical analysis.
Aplicaciones Científicas De Investigación
Crystal Engineering
Research by Choudhury et al. (2006) explores the utility of organic fluorine, specifically in fluorine-substituted isoquinolines, as a tool for crystal engineering. Their study demonstrated how fluorine substitutions impact the packing features in the crystal structures of isoquinolines, emphasizing the role of C–F...F, C–H...F, and C–H...O interactions in determining the lattice arrangements. This highlights the strategic use of fluorine in modifying molecular interactions for desired crystal properties (Choudhury & Row, 2006).
Pharmaceutical Synthesis
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles, crucial for pharmaceutical and agrochemical industries, via a rhodium(III)-catalyzed C-H activation. Their methodology facilitated the creation of 4-fluoroisoquinolin-1(2H)-ones among others, underlining the importance of fluorinated compounds in diversifying the chemical repertoire available for drug development and other applications (Wu et al., 2017).
Fluorophores and Labeling Agents
The study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range in aqueous media. Their work highlights the application of fluorinated compounds as fluorescent labeling agents in biomedical analysis, providing a tool with high stability and sensitivity for detecting biological and chemical entities (Hirano et al., 2004).
Antimicrobial Activities
Liu et al. (2015) designed and synthesized 7-fluoro-4-anilinoquinoline derivatives, demonstrating potent antitumor activities against specific cell lines. This research underscores the potential of fluorine-containing isoquinolines in the development of new antitumor agents, providing a foundation for further exploration in the quest for effective cancer treatments (Liu et al., 2015).
Propiedades
IUPAC Name |
7-fluoro-6-methoxy-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLSMVYDGHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxyisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


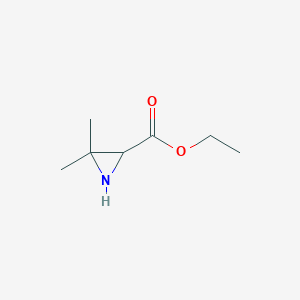


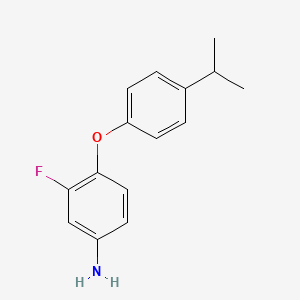
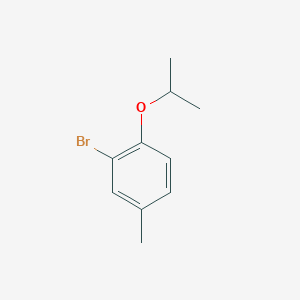
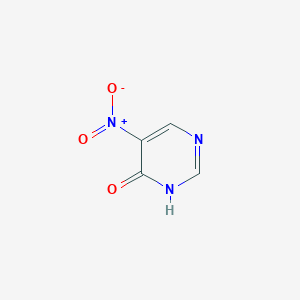


![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
